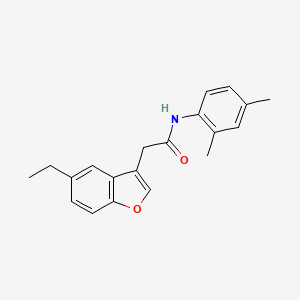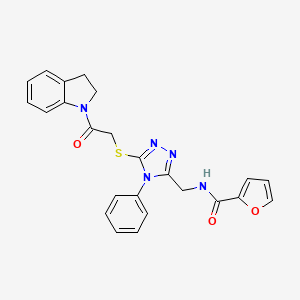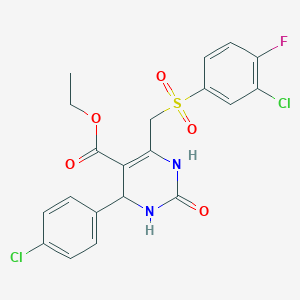![molecular formula C22H24ClN3O4 B11422244 2-(4-chloro-2-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11422244.png)
2-(4-chloro-2-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Phenoxy Group: The initial step involves the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol.
Oxadiazole Ring Formation: The next step involves the synthesis of the 1,2,4-oxadiazole ring, which can be achieved through the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the chlorinated phenoxy group with the oxadiazole ring and the methoxyphenyl group under specific reaction conditions, such as the use of coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to the formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high affinity, thereby exerting its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(2-(2-chloro-phenoxy)-acetylamino)-benzoic acid 3-methyl-butyl ester
- 2-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile
- 3-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical properties and potential applications that may not be shared by similar compounds. For example, the presence of the oxadiazole ring and the methoxyphenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C22H24ClN3O4 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C22H24ClN3O4/c1-14(2)26(21(27)13-29-19-10-7-17(23)11-15(19)3)12-20-24-22(25-30-20)16-5-8-18(28-4)9-6-16/h5-11,14H,12-13H2,1-4H3 |
InChI Key |
FXWJPYJXJYSEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11422165.png)
![methyl (2Z)-2-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11422175.png)
![N-{3-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B11422183.png)
![Ethyl 4-[({3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11422200.png)

![N-{[4-Butyl-5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide](/img/structure/B11422217.png)


![4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11422227.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11422245.png)
![2-methyl-N-{2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11422254.png)
![5-bromo-7-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B11422262.png)
![3-(3-chlorophenyl)-N-cyclohexylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B11422267.png)

